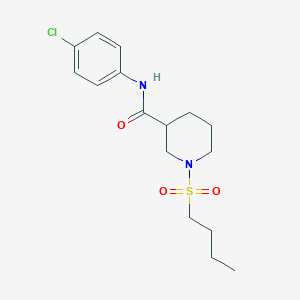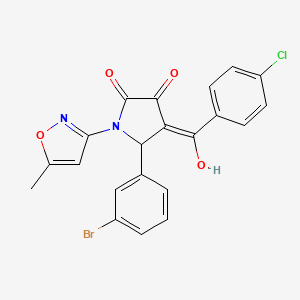![molecular formula C13H16N2O3 B5362786 4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one](/img/structure/B5362786.png)
4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one, also known as DNP, is a yellow crystalline solid that has been used in scientific research for over a century. DNP is a potent uncoupler of oxidative phosphorylation, which makes it a useful tool for studying energy metabolism in cells.
科学的研究の応用
4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one has been used in scientific research for a variety of applications. One of the most common uses of this compound is in the study of energy metabolism in cells. This compound uncouples oxidative phosphorylation, which results in the dissipation of the proton gradient across the mitochondrial inner membrane. This uncoupling effect can be used to study the rate of oxygen consumption in cells, which is a measure of energy metabolism.
作用機序
4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one uncouples oxidative phosphorylation by allowing protons to leak back into the mitochondrial matrix. This results in the dissipation of the proton gradient across the mitochondrial inner membrane, which reduces the efficiency of ATP production. The uncoupling effect of this compound is due to its ability to act as a protonophore, which means that it can transport protons across biological membranes.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. One of the most significant effects is its ability to increase metabolic rate and energy expenditure. This effect has led to the use of this compound as a weight loss drug, although this use is not recommended due to the potential for serious side effects.
実験室実験の利点と制限
4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one has a number of advantages and limitations for lab experiments. One of the main advantages is its ability to uncouple oxidative phosphorylation, which makes it a useful tool for studying energy metabolism in cells. However, this compound also has a number of limitations, including its potential toxicity and the fact that it can interfere with other metabolic processes in cells.
将来の方向性
There are a number of future directions for research on 4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one. One area of interest is the development of new uncoupling agents that are less toxic than this compound. Another area of interest is the use of this compound in the treatment of metabolic disorders such as obesity and type 2 diabetes. Finally, there is also interest in the use of this compound as a tool for studying the role of energy metabolism in disease processes such as cancer.
合成法
The synthesis of 4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one involves the reaction of 4-nitroaniline with 4,4-dimethyl-1-penten-3-one in the presence of a base such as sodium ethoxide. This reaction results in the formation of this compound, which can be purified through recrystallization from a suitable solvent.
特性
IUPAC Name |
(E)-4,4-dimethyl-1-(4-nitroanilino)pent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)12(16)8-9-14-10-4-6-11(7-5-10)15(17)18/h4-9,14H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHOJMVHLXHTNI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CNC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-4-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]morpholine](/img/structure/B5362715.png)
![5-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5362723.png)

![2-[2-(2-furyl)vinyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5362730.png)
![2-methyl-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5362733.png)

![1'-[3-(1H-imidazol-1-yl)propanoyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5362745.png)
![N-(3-isoxazolylmethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5362751.png)
![5-methyl-3-nitro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5362757.png)
![3-(3-fluorophenyl)-5-(2-propylisonicotinoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5362758.png)

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5362782.png)
![1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5362784.png)
![3-(2-chlorophenoxy)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5362793.png)